molecular formula C13H10BrFO2 B6383362 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% CAS No. 1261976-25-3

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95%

Cat. No. B6383362
CAS RN: 1261976-25-3
M. Wt: 297.12 g/mol
InChI Key: ZAJZAUMKYUGKFW-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% (3-BFP) is an organic compound with a wide range of applications in the scientific research field. It is a white to off-white crystalline solid with a melting point of approximately 107°C. 3-BFP has been used in a variety of research areas, including organic synthesis, chemistry, biochemistry and pharmacology.

Scientific Research Applications

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in organic synthesis, as a reagent in the synthesis of various organic compounds, such as carbohydrates, peptides, and amines. It has also been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In addition, 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in the synthesis of various polymers and materials.

Mechanism of Action

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% is an organic compound with a wide range of applications in the scientific research field. It is an electrophilic reagent, which means that it can react with electron rich species, such as nucleophiles. This enables it to be used as a reagent in the synthesis of various organic compounds.
Biochemical and Physiological Effects
3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in a variety of research areas, including organic synthesis, chemistry, biochemistry and pharmacology. It has been used in the synthesis of various drugs, such as anti-cancer agents and antibiotics. In addition, 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% has been used in the synthesis of various polymers and materials. Furthermore, it has been used to study the biochemical and physiological effects of certain compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% in laboratory experiments is its high reactivity, which allows it to be used in a wide range of reactions. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% is a hazardous compound and should be handled with caution, as it is flammable and can cause skin irritation.

Future Directions

The use of 3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% in scientific research is expected to continue to grow in the future. It can be used in the synthesis of various compounds, polymers and materials. In addition, it can be used to study the biochemical and physiological effects of certain compounds. Furthermore, it can be used in the development of new drugs and materials for medical applications. Finally, it can be used to study the effects of certain compounds on the environment.

Synthesis Methods

3-Bromo-5-(2-fluoro-3-methoxyphenyl)phenol, 95% can be synthesized from the reaction of 4-bromo-3-methoxybenzaldehyde and 2-fluorophenol in the presence of a base in a solvent. The reaction is carried out at room temperature and the product is obtained in high yield.

properties

IUPAC Name

3-bromo-5-(2-fluoro-3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJZAUMKYUGKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686409
Record name 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-25-3
Record name 5-Bromo-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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